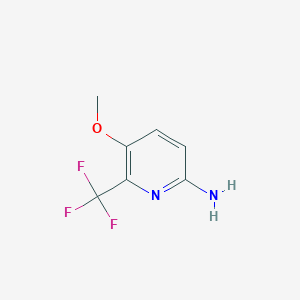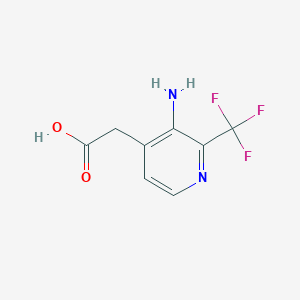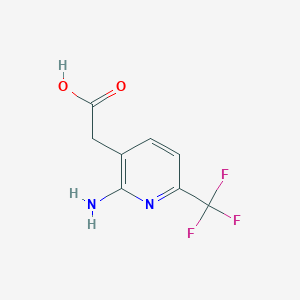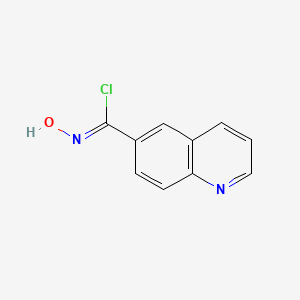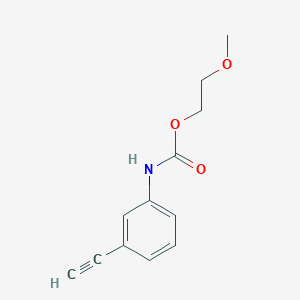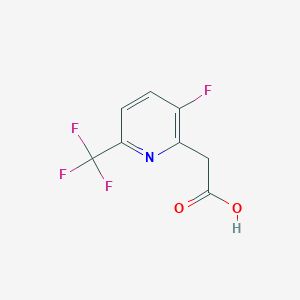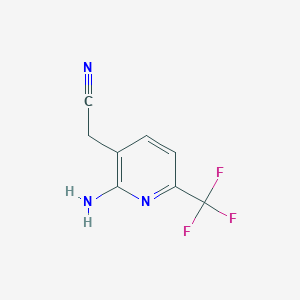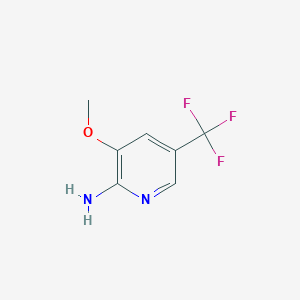
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine
Descripción general
Descripción
“3-Methoxy-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1227603-09-9. It has a molecular weight of 192.14 . The IUPAC name for this compound is 3-methoxy-5-(trifluoromethyl)-2-pyridinylamine .
Molecular Structure Analysis
The InChI code for “3-Methoxy-5-(trifluoromethyl)pyridin-2-amine” is 1S/C7H7F3N2O/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Pharmacology
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine: is a compound that has been explored for its potential use in pharmacology. It’s known to be a building block in the synthesis of various pharmacologically active molecules. For instance, it has been mentioned in the context of synthesizing compounds that act as CGRP receptor antagonists , which are relevant in the treatment of conditions like migraines.
Material Science
In material science, this compound’s derivatives are used due to the unique properties imparted by the trifluoromethyl group. These properties include increased thermal stability and chemical resistance, making them suitable for creating advanced materials for various applications, including electronics and coatings .
Chemical Synthesis
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine: serves as a versatile intermediate in chemical synthesis. It’s particularly valuable in constructing complex molecules due to the reactivity of the amine group and the electron-withdrawing effect of the trifluoromethyl group, which can influence the selectivity and rate of chemical reactions .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .
Biochemistry
The trifluoromethyl group is a common moiety in bioactive compounds, and 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine could be utilized in biochemical research to study the interaction of fluorinated compounds with biological systems. It may also be used in the design of enzyme inhibitors or receptor ligands due to its structural similarity to biologically relevant pyridines .
Environmental Science
Compounds with the trifluoromethyl group, such as 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine , are often studied for their environmental impact due to the persistence and bioaccumulation potential of fluorinated compounds. Research in this area could focus on the degradation pathways and environmental fate of such substances .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBONBXERNXXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



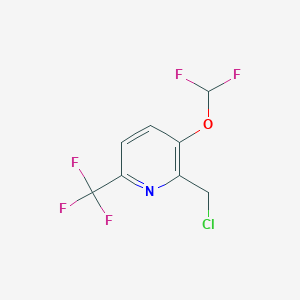
![5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B1409180.png)

